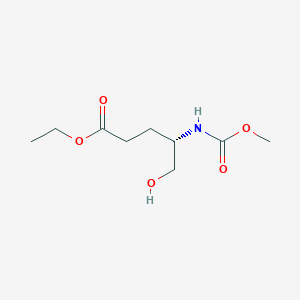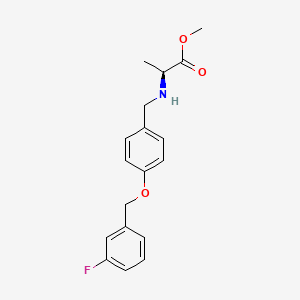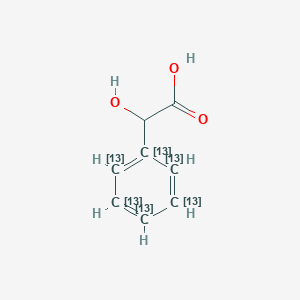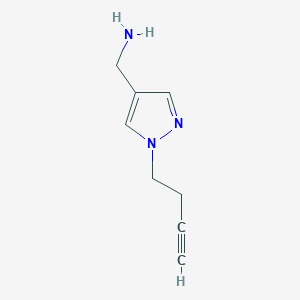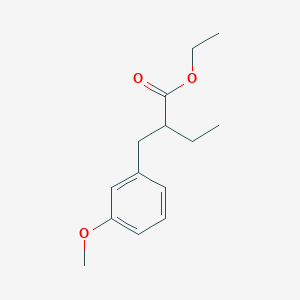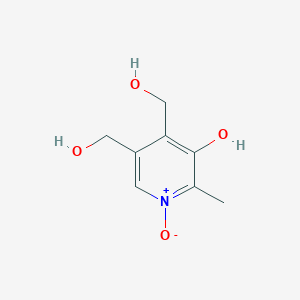
4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol typically involves the condensation of cyanoacetamide with β-dicarbonyl compounds . This process can be further optimized by using 1,3-oxazole derivatives and dienophiles, leading to the formation of intermediate compounds that can be readily converted into the desired product .
Industrial Production Methods: The industrial production of pyridoxine primarily involves the “oxazole” method, which includes a two-stage process. The first stage involves diene condensation, forming adducts that undergo aromatization to yield pyridine bases. These intermediates are then transformed into pyridoxine through catalytic hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Pyridoxal can be reduced back to pyridoxine using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxymethyl groups, leading to the formation of derivatives such as pyridoxal phosphate.
Major Products: The major products formed from these reactions include pyridoxal, pyridoxamine, and their phosphorylated derivatives .
Scientific Research Applications
4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol involves its conversion to pyridoxal 5’-phosphate, the active coenzyme form . This coenzyme participates in various biochemical reactions, including the metabolism of amino acids, neurotransmitters, and sphingolipids . Pyridoxal 5’-phosphate acts as a coenzyme for enzymes involved in transamination, decarboxylation, and other metabolic processes .
Comparison with Similar Compounds
Pyridoxal: The aldehyde form of vitamin B6, which can be interconverted with pyridoxine.
Pyridoxamine: The amine form of vitamin B6, also interconvertible with pyridoxine.
Pyridoxal 5’-phosphate: The active coenzyme form of vitamin B6, essential for various enzymatic reactions.
Uniqueness: 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol is unique due to its dual role as a vitamin and a precursor to its active coenzyme form, pyridoxal 5’-phosphate . This dual functionality makes it indispensable in both nutritional and biochemical contexts .
Properties
CAS No. |
16567-04-7 |
|---|---|
Molecular Formula |
C8H11NO4 |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
4,5-bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C8H11NO4/c1-5-8(12)7(4-11)6(3-10)2-9(5)13/h2,10-12H,3-4H2,1H3 |
InChI Key |
FUEWEOFLKOJCGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=C(C(=C1O)CO)CO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


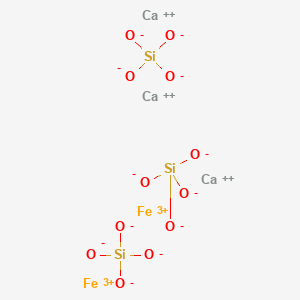
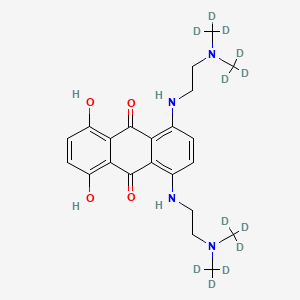
![1-[(4-Benzoylphenyl)methyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B13435524.png)
![(2S)-2-amino-3-[4-[4-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenoxy]-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13435525.png)
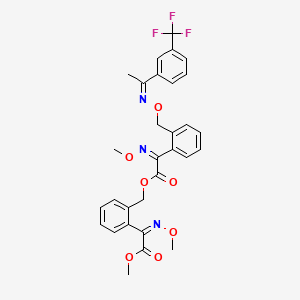

![[[(2R,3S,5R)-5-(4-amino-2-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13435556.png)
